

An In-depth Technical Guide to 4-Bromo-6,7-dimethoxyquinoline

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Compound of Interest

Compound Name: 4-Bromo-6,7-dimethoxyquinoline

Cat. No.: B152583

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-6,7-dimethoxyquinoline**, a key intermediate in the synthesis of targeted therapeutics. This document details its chemical properties, synthesis, and applications in medicinal chemistry, with a focus on its role in the development of kinase inhibitors.

Compound Identification and Properties

4-Bromo-6,7-dimethoxyquinoline is a heterocyclic aromatic compound. Its unique structure makes it a valuable building block in the synthesis of various biologically active molecules.

The definitive CAS Registry Number for **4-Bromo-6,7-dimethoxyquinoline** is 666734-51-6.^[1]^[2]^[3]^[4]^[5]

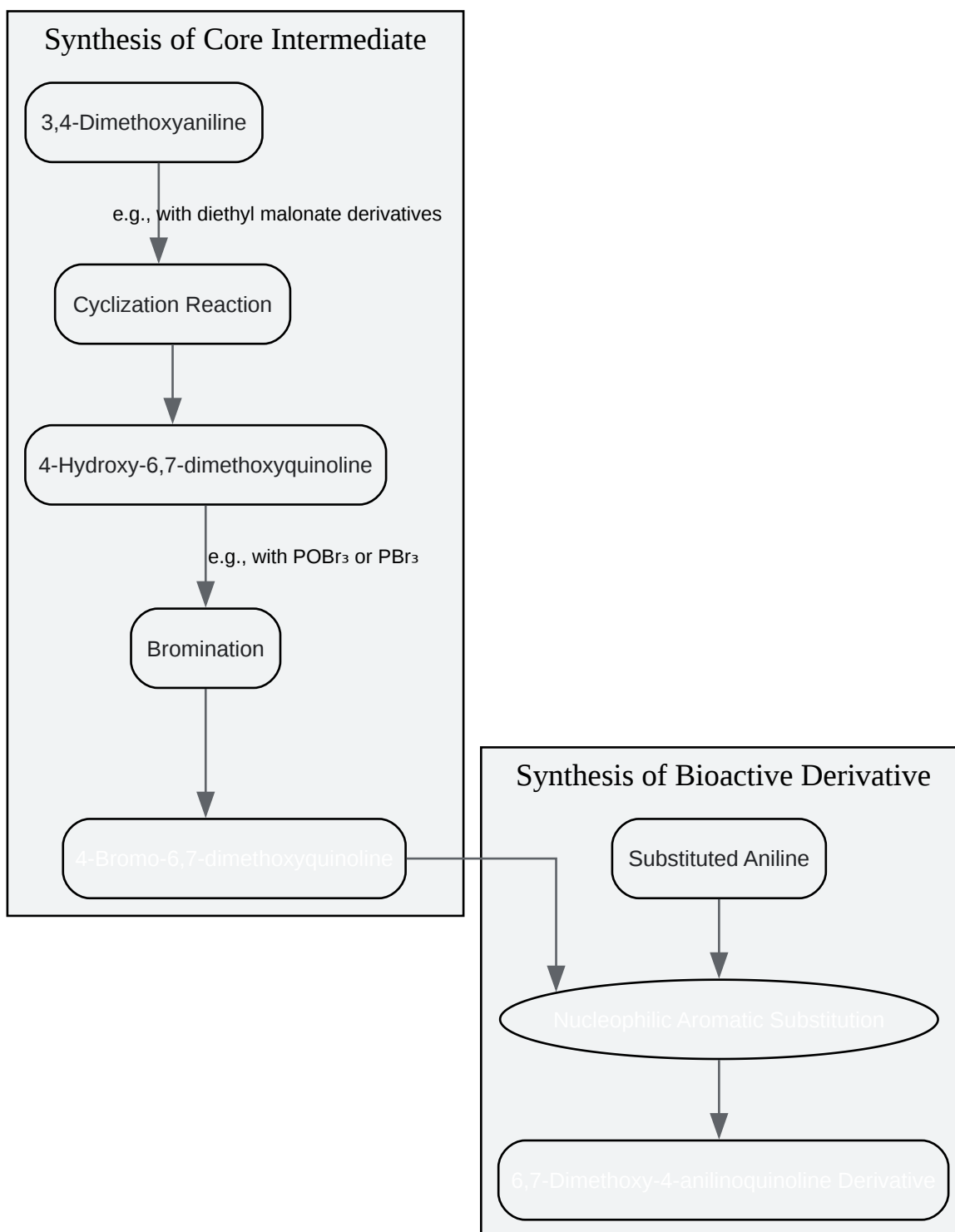
Table 1: Chemical and Physical Properties of **4-Bromo-6,7-dimethoxyquinoline**

Property	Value	Reference
CAS Number	666734-51-6	[1][2][3]
Molecular Formula	C ₁₁ H ₁₀ BrNO ₂	[1]
Molecular Weight	268.11 g/mol	[1]
IUPAC Name	4-bromo-6,7-dimethoxyquinoline	[3]
Synonyms	4-Bromo-6,7-dimethoxyquinoline	[3]
Physical Form	Solid (presumed)	[6]
Storage Temperature	2-8°C (recommended for similar bromoquinolines)	[6]

Synthesis of 4-Bromo-6,7-dimethoxyquinoline and its Derivatives

4-Bromo-6,7-dimethoxyquinoline serves as a crucial intermediate. While specific synthesis protocols for this exact compound are not readily available in the provided search results, a general synthetic strategy can be inferred from the synthesis of its chloro-analog, 4-chloro-6,7-dimethoxyquinoline, which is a well-documented precursor for several tyrosine kinase inhibitors.[7][8][9] The synthesis typically involves the construction of the quinoline core followed by halogenation.

A plausible synthetic workflow for obtaining **4-Bromo-6,7-dimethoxyquinoline** and its subsequent conversion to a bioactive derivative is outlined below.



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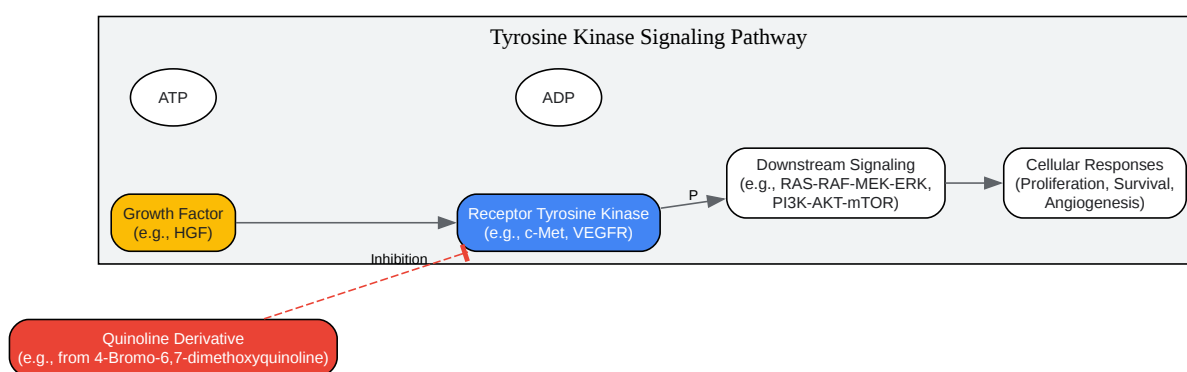
Caption: General synthetic workflow for **4-Bromo-6,7-dimethoxyquinoline** and its derivatives.

Applications in Drug Discovery and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer properties.[7][10] **4-Bromo-6,7-dimethoxyquinoline** is primarily utilized as a key intermediate in the synthesis of pharmaceutical compounds, especially in the development of kinase inhibitors for cancer therapy.[11]

Derivatives synthesized from the related 4-chloro-6,7-dimethoxyquinoline, such as Cabozantinib and Tivozanib, are potent inhibitors of receptor tyrosine kinases (RTKs) like c-Met and VEGFR.[7][9] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. Dysregulation of these pathways is a hallmark of many cancers.[12]

The general mechanism of action for many quinoline-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing phosphorylation and activation of downstream signaling pathways.



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Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by a quinoline derivative.

Experimental Protocols

The following are representative experimental protocols derived from the synthesis of structurally related compounds. Researchers should adapt and optimize these procedures for their specific needs.

Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxyquinoline (Key Intermediate Analog)

This protocol describes the synthesis of the chloro-analog, which is expected to have similar reactivity to the bromo-analog. The synthesis of **4-Bromo-6,7-dimethoxyquinoline** would likely follow a similar procedure, substituting a brominating agent for the chlorinating agent.

- Materials: 4-Hydroxy-6,7-dimethoxyquinoline, Phosphorus oxychloride (POCl_3), Dichloromethane (CH_2Cl_2), Saturated sodium bicarbonate solution, Anhydrous sodium sulfate.[\[8\]](#)
- Procedure:
 - In a round-bottom flask under a fume hood, add 4-hydroxy-6,7-dimethoxyquinoline (1 equivalent).[\[8\]](#)
 - Carefully add phosphorus oxychloride (10-15 equivalents).[\[8\]](#)
 - Heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).[\[8\]](#)
 - After completion, cool the reaction to room temperature and slowly pour it onto crushed ice with vigorous stirring.[\[8\]](#)
 - Neutralize the solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution.[\[8\]](#)
 - Extract the product with dichloromethane.[\[8\]](#)
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[\[8\]](#)

- Purify the crude product by silica gel column chromatography to yield 4-chloro-6,7-dimethoxyquinoline.[8]

Protocol 2: Synthesis of 6,7-Dimethoxy-4-anilinoquinoline Derivatives

This protocol details the nucleophilic aromatic substitution reaction to form the final bioactive compounds.[12]

- Materials: 4-Chloro-6,7-dimethoxyquinoline (or the bromo-analog), substituted aniline, Isopropanol.[12]
- Procedure:
 - A mixture of 4-chloro-6,7-dimethoxyquinoline (1 equivalent) and the desired substituted aniline (1.2 equivalents) in isopropanol is prepared.[12]
 - The reaction mixture is stirred at reflux for approximately 5 hours.[12]
 - The mixture is then concentrated under reduced pressure.[12]
 - The resulting solid residue is purified by column chromatography on silica gel to yield the target 6,7-dimethoxy-4-anilinoquinoline derivative.[12]

Quantitative Data for Related Compounds

While no specific quantitative biological data for **4-Bromo-6,7-dimethoxyquinoline** itself was found, the following table presents IC₅₀ values for derivatives of the structurally similar 6,7-dimethoxyquinazoline and 6,7-dimethoxyquinoline scaffolds, highlighting the potential of this chemical class.

Table 2: Biological Activity of Structurally Related Kinase Inhibitors

Compound/Derivative	Target Kinase	IC ₅₀ Value	Reference
WHI-P154 (a dimethoxyquinazoline)	JAK3	1.8 μ M	[13]
WHI-P154 (a dimethoxyquinazoline)	EGFR	4 nM	[13]
6,7-dimethoxy-4-anilinoquinoline (Compound 12n)	c-Met	0.030 \pm 0.008 μ M	[12]

Note: The data presented is for structurally related but distinct molecules and should be used as a reference for the potential activity of derivatives of **4-Bromo-6,7-dimethoxyquinoline**.

This guide demonstrates the significance of **4-Bromo-6,7-dimethoxyquinoline** as a valuable intermediate in the field of medicinal chemistry. Its utility in the synthesis of potent kinase inhibitors underscores its importance for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

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